molecular formula C10H8FN3O3 B15175298 4-Fluoro-5-methoxy-2-(triazol-2-yl)benzoic acid

4-Fluoro-5-methoxy-2-(triazol-2-yl)benzoic acid

Cat. No.: B15175298
M. Wt: 237.19 g/mol
InChI Key: PIBPDWYOCYEMBG-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxy-2-(triazol-2-yl)benzoic acid is an organic compound with a unique structure that combines a fluoro, methoxy, and triazolyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methoxy-2-(triazol-2-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 4-fluoro-5-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Triazole Formation: The diazonium salt reacts with sodium azide to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methoxy-2-(triazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The triazole ring and benzoic acid moiety can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Fluoro-5-methoxy-2-(triazol-2-yl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-2-(triazol-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity. The fluoro and methoxy groups can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-(triazol-2-yl)benzoic acid: Similar structure but lacks the methoxy group.

    5-Methoxy-2-(triazol-2-yl)benzoic acid: Similar structure but lacks the fluoro group.

    4-Fluoro-5-methoxybenzoic acid: Similar structure but lacks the triazole ring.

Uniqueness

4-Fluoro-5-methoxy-2-(triazol-2-yl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H8FN3O3

Molecular Weight

237.19 g/mol

IUPAC Name

4-fluoro-5-methoxy-2-(triazol-2-yl)benzoic acid

InChI

InChI=1S/C10H8FN3O3/c1-17-9-4-6(10(15)16)8(5-7(9)11)14-12-2-3-13-14/h2-5H,1H3,(H,15,16)

InChI Key

PIBPDWYOCYEMBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N2N=CC=N2)F

Origin of Product

United States

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